Bis-azo PC

Description

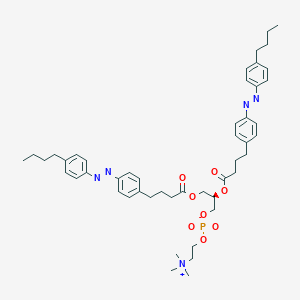

Structure

2D Structure

Properties

CAS No. |

112791-47-6 |

|---|---|

Molecular Formula |

C48H64N5O8P |

Molecular Weight |

870 g/mol |

IUPAC Name |

[(2R)-2,3-bis[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C48H64N5O8P/c1-6-8-12-38-18-26-42(27-19-38)49-51-44-30-22-40(23-31-44)14-10-16-47(54)58-36-46(37-60-62(56,57)59-35-34-53(3,4)5)61-48(55)17-11-15-41-24-32-45(33-25-41)52-50-43-28-20-39(21-29-43)13-9-7-2/h18-33,46H,6-17,34-37H2,1-5H3/t46-/m1/s1 |

InChI Key |

VRTVNALDWYKIDV-YACUFSJGSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC |

Synonyms |

1,2-bis(4-(n-butyl)phenylazo-4'-phenylbutyroyl)phosphatidylcholine Bis-Azo PC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Bis Azo Pc Architectures

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the synthesis and purity of Bis-azo PC, providing detailed insights into its functional groups, molecular conformation, and electronic properties.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The presence of the N=N chromophore and other key functional groups such as OH, C=C, C-H, and CH3, and the aromatic ring can be verified through their characteristic absorption bands in the infrared spectrum. The synthesis of this compound has been successfully confirmed using FT-IR analysis, which validates the presence of these essential structural components.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N=N (Azo stretch) | 1450 - 1500 |

| C=O (Ester carbonyl) | 1735 - 1750 |

| P=O (Phosphate) | 1220 - 1260 |

| C-O (Ester) | 1050 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound at the atomic level. Both ¹H and ¹³C NMR are instrumental in confirming the successful synthesis of the molecule.

¹H NMR spectra are used to identify the different types of protons and their neighboring environments within the molecule. Chemical shifts (δ) are reported relative to a solvent peak, such as chloroform (δ 7.26). The data from ¹H NMR includes the chemical shift, relative integral, and multiplicity (e.g., singlet, doublet).

¹³C NMR spectroscopy, often used in conjunction with techniques like the Attached Proton Test (APT), helps in assigning the different carbon environments, including C-H multiplicities. The chemical shifts in ¹³C NMR are also referenced to a solvent peak, for example, chloroform (δ 77.0). NMR spectroscopy is also a valuable tool for differentiating between the trans and cis isomers of the azobenzene (B91143) moiety, as

Microscopic and Thermal Analysis Approaches for Material Characterization

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

In the context of lipid-based molecules like this compound, XRD is particularly crucial for characterizing their polymorphic behavior. Polymorphism refers to the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. For phospholipids, polymorphism is a key determinant of membrane fluidity and phase behavior.

Table 1: X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystalline System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Note: Specific experimental data for this compound is not available in the reviewed literature.

Thermal Analysis Techniques for Understanding Phase Behavior

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is highly sensitive to phase transitions, such as melting (T_m) and glass transitions (T_g), providing information on the temperatures at which these transitions occur and the enthalpy changes associated with them. For phospholipids, DSC is instrumental in determining the gel-to-liquid crystalline phase transition temperature, which is a critical parameter for understanding membrane fluidity.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability of a material and to study its decomposition kinetics.

For a related bis-azobenzene compound (bis-AZO), TGA has shown a one-step degradation process with a degradation temperature of 369 °C, indicating good thermal stability. researchgate.net While a complete DSC thermogram for pure this compound is not available, studies on various phosphatidylcholines demonstrate that their phase transition behavior is influenced by factors such as acyl chain length and the presence of other molecules like cholesterol. nih.govnih.gov

Table 2: Thermal Analysis Data for this compound and Related Compounds

| Compound | Technique | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|

Note: The TGA data is for a related bis-azobenzene compound, not specifically this compound. Detailed DSC data for pure this compound is not available in the reviewed literature.

Electrochemical Characterization and Redox Behavior Studies

Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for investigating the redox properties of molecules. These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of an electroactive species.

The azobenzene moiety within the this compound structure is known to be redox-active. The -N=N- double bond can undergo reversible reduction, typically in two single-electron steps, to form the anion radical and then the dianion. The redox potentials at which these events occur are sensitive to the molecular environment and the substituents on the aromatic rings.

Table 3: Electrochemical Data for Related Azo Compounds

| Compound | Technique | Process | Potential (V) vs. Ref. Electrode |

|---|---|---|---|

| Azo Compound 7a | Cyclic Voltammetry | Oxidation | -0.63, -0.21 |

| Reduction | -0.346 | ||

| Azo Compound 7b | Cyclic Voltammetry | Oxidation | -0.67, -0.237 |

Note: The data presented is for azobiphenyl urea derivatives and not this compound. The reference electrode used was Ag/AgCl. nih.gov Specific electrochemical data for this compound is not available in the reviewed literature.

Future Directions and Research Opportunities for Bis Azo Pc Chemistry

Advancements in Molecular Design for Enhanced Photophysical Control

The core of Bis-azo PC's functionality lies in the photoisomerization of its azobenzene (B91143) moieties. Future research will likely focus on refining the molecular design to achieve more precise control over these photophysical properties. Key areas of advancement include shifting the absorption spectra to longer, more biocompatible wavelengths and optimizing the energy storage and release capabilities.

Current azobenzene-based compounds are primarily activated by UV light. researchgate.net However, for many biological applications, the use of visible or near-infrared (NIR) light is preferable due to deeper tissue penetration and reduced phototoxicity. researchgate.net Advanced molecular design strategies, such as the addition of electron-donating and electron-withdrawing groups to the azobenzene rings, can modify the electronic structure and shift the absorption spectrum to the red. beilstein-journals.org This "push-pull" configuration can create azo-dyes with faster thermal isomerization rates. beilstein-journals.org For instance, incorporating pyridine or pyridinium cations as electron-withdrawing groups has been shown to accelerate the cis-to-trans thermal relaxation process significantly. beilstein-journals.org

Another avenue involves enhancing the solar thermal fuel (STF) properties of materials containing azobenzene units. By judiciously selecting structural units, such as incorporating alkyl linkers, the gravimetric energy density of azobenzene-based polymers can be increased. acs.org Research has shown that such modifications can lead to a significant increase in stored energy, with some polymers storing and releasing up to 104 J g⁻¹ and demonstrating a thermally triggered temperature increase of 10 °C. acs.org Applying these design principles to this compound could lead to photoliposomes with enhanced photothermal energy storage, opening up new applications in controlled energy release systems.

Table 1: Research Findings on Molecular Design for Photophysical Control

| Molecular Modification | Observed Effect | Potential Application for this compound | Reference |

|---|---|---|---|

| Addition of push-pull groups (e.g., pyridine) to azobenzene | Faster cis-to-trans thermal isomerization rates | Development of rapidly responding photoswitches | beilstein-journals.org |

| Incorporation of alkyl linkers in azobenzene polymers | Increased gravimetric energy density (up to 143 J g⁻¹) | Enhanced photothermal energy storage and release | acs.org |

| Methylation of azopyridine nitrogen | Thermal relaxation times as fast as 33 µs | High-frequency optical information transmission | beilstein-journals.org |

Exploration of Novel Stimuli-Responsive Behaviors Beyond Light

While light is the primary stimulus for this compound, the fundamental azobenzene structure can be adapted to respond to a variety of other external triggers. Expanding the responsiveness of this compound-based systems to include chemical, thermal, or redox stimuli could lead to the creation of highly intelligent and adaptable materials.

Azobenzene derivatives have been shown to be sensitive to hypoxic conditions, where the azo bond is reduced, leading to a change in the material's properties, such as the recovery of fluorescence emission. rsc.orgnih.gov This hypoxia-responsive behavior is particularly relevant for biomedical applications, such as targeted drug delivery to tumor microenvironments which are often characterized by low oxygen levels. nih.gov Incorporating functionalities sensitive to specific biological markers or pH changes could further enhance the targeting capabilities of this compound liposomes.

Furthermore, the self-assembly of azobenzene-containing molecules can be controlled by solvent polarity, leading to the formation of different supramolecular structures like fibers, gels, or hollow spheres. nih.govacs.org For example, an azobenzene-containing benzenetricarboxamide derivative was observed to form microfibers in aqueous DMSO, gels in aqueous DMF, and hollow spheres in aqueous THF. nih.gov This demonstrates that the macroscopic properties of materials derived from azobenzene compounds can be tuned by their chemical environment. Modifying the this compound molecule to exhibit similar solvent- or chemical-induced morphological transitions could enable the development of materials that can adapt their structure and function in response to their surroundings.

Table 2: Research Findings on Novel Stimuli-Responsive Behaviors

| Stimulus | Responsive Behavior | Example System | Reference |

|---|---|---|---|

| Hypoxia (reductive environment) | Cleavage of the N=N azo bond, recovery of fluorescence | Azo-BODIPY-functionalised upconversion nanoparticles | rsc.org |

| Solvent Polarity | Reversible morphological transition (e.g., fiber-to-sphere) | Azobenzene-containing benzenetricarboxamide derivatives | nih.govacs.org |

| pH | Reversible sol-gel transition | Supramolecular hydrogel based on methoxy-azobenzene-grafted poly(acrylic acid) | bohrium.com |

Development of Multifunctional Materials with Integrated Sensing and Actuation Capabilities

The integration of sensing and actuation functionalities at the molecular level is a key goal in materials science. This compound provides a platform for developing such multifunctional materials, where a sensed environmental change triggers a specific mechanical or chemical response.

The conformational change in the azobenzene units of this compound upon photoisomerization leads to a change in the physical properties of the lipid membrane, such as its fluidity and permeability. uni-muenchen.de This inherent actuation capability can be coupled with sensing elements to create smart systems. For instance, nanoparticles functionalized with azo-dyes have been developed as hypoxia sensors, where the quenching of fluorescence is reversed in a reductive environment. rsc.org By integrating such sensing moieties into a this compound-based liposome, it is conceivable to design a system that not only detects a specific biological condition (like hypoxia) but also actuates a response, such as the release of a therapeutic agent, upon detection.

The development of soft actuators is another promising area. Materials incorporating azobenzene derivatives have been shown to exhibit photoinduced bending and contraction, capable of generating significant work and power densities. researchgate.net Paper-based actuators that combine anisotropic cellulose fiber structures with a polymer layer demonstrate complex actuation upon thermal stimulation. researchgate.net By incorporating this compound into such bilayer structures, it might be possible to create light-driven actuators with precise spatiotemporal control. These multifunctional materials could find applications in soft robotics, microfluidics, and biomedical devices. researchgate.netmdpi.com

Table 3: Research Findings on Multifunctional Sensing and Actuation

| Functionality | Underlying Principle | Potential Application | Reference |

|---|---|---|---|

| Hypoxia Sensing | Reductive cleavage of azo bond leading to fluorescence recovery | Biological imaging and diagnostics | rsc.org |

| Photo-actuation | Light-induced isomerization causing mechanical stress/strain | Soft robotics, light-driven actuators | researchgate.net |

| Magnetoelectric Sensing | Generation of electrical signals in response to magnetic fields | Wireless magnetic field sensors | nih.gov |

Interdisciplinary Research Frontiers: Bridging Chemistry, Materials Science, and Engineering

The continued advancement of this compound chemistry will increasingly rely on collaborations across multiple scientific and engineering disciplines. The complexity of designing and implementing smart materials based on this molecule necessitates an integrated approach that combines fundamental chemical synthesis with materials characterization and device engineering.

The study of supramolecular donor-acceptor complexes involving azobenzene derivatives is an inherently interdisciplinary field, drawing on chemistry, physics, and engineering to develop materials for applications such as organic solar cells and fluorescent sensors. acs.org Similarly, the field of tissue engineering, which aims to develop biological substitutes to repair or enhance tissue function, integrates engineering, materials science, and biology. acs.org this compound, with its biocompatible lipid structure and photoresponsive nature, is an ideal candidate for the development of smart biomaterials for tissue engineering applications, such as scaffolds that can be dynamically controlled by light.

Future research will likely see chemists working to synthesize novel this compound analogues with tailored properties, materials scientists incorporating these molecules into advanced composites and polymers, and engineers designing and fabricating devices that harness their unique functionalities. mdpi.com This synergistic approach will be crucial for translating the potential of this compound from the laboratory to real-world applications in medicine, electronics, and beyond. The convergence of these fields will undoubtedly accelerate the development of the next generation of intelligent, responsive materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.